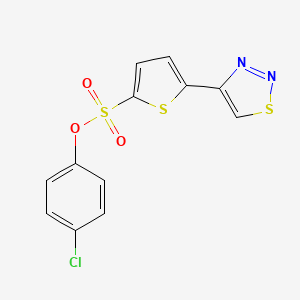
4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate” seems to be a complex organic molecule that likely contains a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiadiazole derivatives can generally be synthesized from appropriate heterocyclic amines and active methylene compounds . Additionally, 1,3,4-thiadiazoles can be obtained from substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .Physical and Chemical Properties Analysis
Specific physical and chemical properties for “this compound” were not found .科学的研究の応用
Corrosion Inhibition
One study focused on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives, including compounds similar to "4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate," against the corrosion of iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, researchers predicted the compounds' performances as corrosion inhibitors. The theoretical data obtained matched well with previously reported experimental inhibition efficiency results, suggesting that such compounds, by virtue of their electronic structure and surface binding capabilities, could serve as effective corrosion inhibitors (Kaya et al., 2016).
Structural and Electronic Properties
Another study reported the crystal and molecular structure of a similar compound, characterized through various spectroscopic techniques and single-crystal X-ray diffraction. The structural geometry, including bond lengths and angles, as well as electronic properties, were thoroughly analyzed using the density functional theory (DFT) method. Such studies are crucial for understanding the physical and chemical behaviors of these compounds, providing insights into their potential applications in materials science and molecular engineering (Kerru et al., 2019).
Antimicrobial and Antiviral Activities
Research on thiadiazole sulfonamides derived from 4-chlorobenzoic acid, structurally related to "this compound," revealed some compounds' potential anti-tobacco mosaic virus activity. Such findings underscore the relevance of thiadiazole derivatives in developing new antiviral agents, highlighting their potential in pharmaceutical applications (Chen et al., 2010).
Molecular Docking Studies
Docking studies of tetrazole derivatives, which share structural similarities with the compound , have been conducted to understand their orientation and interaction within the active site of enzymes such as cyclooxygenase-2. These studies, complemented by X-ray crystallography, provide valuable insights into the molecular basis of these compounds' biological activities, suggesting their potential utility in designing inhibitors for specific biochemical pathways (Al-Hourani et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-chlorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3S3/c13-8-1-3-9(4-2-8)18-21(16,17)12-6-5-11(20-12)10-7-19-15-14-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETIXCTWOMDKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
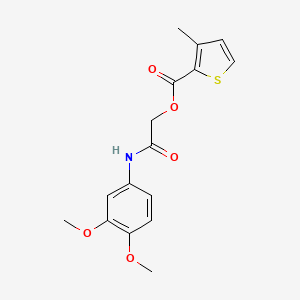



![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2769846.png)

![N-(4-chlorobenzyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2769850.png)
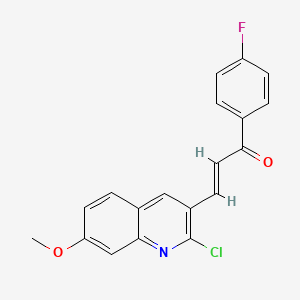
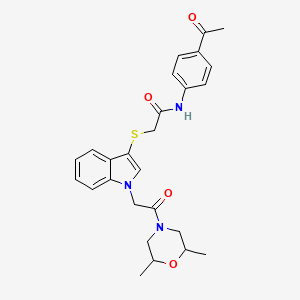
![4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2769854.png)
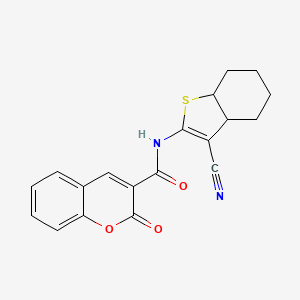

![N-[2-(4-METHOXYPHENYL)ETHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2769861.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide](/img/structure/B2769862.png)
